.beta.-D-Ribofuranoside, 4-pyridinyl
Description
β-D-Ribofuranoside, 4-pyridinyl is a molecule where a pyridine (B92270) ring is attached to a ribofuranose sugar moiety. This structure places it within the broad class of nucleoside analogs, which are synthetic compounds that mimic the structure of natural nucleosides. mdpi.commadridge.org These analogs are fundamental tools in medicinal chemistry and molecular biology for developing therapeutic agents and studying cellular processes. mdpi.commadridge.org
The significance of β-D-Ribofuranoside, 4-pyridinyl in research stems from its identity as a modified nucleoside. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. madridge.orgresearchgate.net The modification of either the sugar or the base portion of a nucleoside can lead to compounds with altered biological activities. mdpi.com In this case, the replacement of a natural purine (B94841) or pyrimidine (B1678525) base with a 4-pyridinyl group creates a novel chemical entity with the potential for unique biological interactions.
In the field of glycoconjugate chemistry, which studies carbohydrates linked to other molecules like proteins and lipids, synthetic carbohydrate derivatives are essential. nih.gov Glycoconjugates are involved in a vast array of biological processes, including cell recognition and signaling. nih.gov The synthesis of pyridine-modified carbohydrates like β-D-Ribofuranoside, 4-pyridinyl contributes to the library of available building blocks for creating more complex glycoconjugates with tailored properties.
Research into pyridine ribosides has explored their potential biological activities. For instance, some synthesized pyridine ribosides have been investigated for their anti-HIV properties. nih.govresearchgate.net The synthesis of such compounds often involves the reaction of a protected ribofuranosyl derivative with a functionalized pyridine. nih.govresearchgate.net
The exploration of modified carbohydrates has a long history in organic chemistry. Early work focused on understanding the fundamental structure and reactivity of sugars. madridge.org The synthesis of nucleoside analogs gained significant momentum in the mid-20th century with the discovery of their potential as therapeutic agents. madridge.org
The synthesis of nucleosides involving ring systems like pyridine was described as early as 1929 and 1930 by Hilbert and Johnson. madridge.org This foundational work opened the door for the creation of a wide variety of nucleoside analogs with non-natural bases. Over the decades, chemists have developed numerous methods for attaching heterocyclic rings, including pyridine, to carbohydrate scaffolds. These methods often involve the coupling of a protected sugar derivative with the desired heterocyclic base. nih.govresearchgate.net The ongoing interest in these compounds is driven by the quest for new drugs and molecular probes. mdpi.com
The primary rationale for the advanced investigation of β-D-Ribofuranoside, 4-pyridinyl lies in the potential for discovering novel biological activities. The unique three-dimensional structure and electronic properties of the 4-pyridinyl group, compared to natural nucleobases, could lead to selective interactions with enzymes or receptors.
Key Research Objectives:
Synthesis of Derivatives: A primary objective is the synthesis of a variety of derivatives of β-D-Ribofuranoside, 4-pyridinyl to create a chemical library for biological screening.
Biological Evaluation: A crucial goal is to screen these compounds for a range of biological activities, including antiviral, anticancer, and antimicrobial properties. researchgate.netorientjchem.org
Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how modifications to the pyridine ring or the ribose sugar affect the compound's biological activity. This knowledge is vital for the rational design of more potent and selective molecules.
Biochemical and Mechanistic Studies: A further objective is to investigate the mechanism of action of any biologically active compounds to understand how they interact with their cellular targets.
Interactive Data Table: Research Focus on Pyridine-Modified Nucleosides
| Research Area | Key Objectives | Potential Applications |
| Antiviral Discovery | Synthesis and screening of novel pyridine nucleosides for activity against various viruses. | Development of new antiviral drugs. |
| Anticancer Research | Evaluation of cytotoxic effects on cancer cell lines and understanding the mechanism of action. | Identification of new lead compounds for cancer therapy. |
| Glycobiology | Use as building blocks for the synthesis of complex glycoconjugates. | Tools for studying carbohydrate-protein interactions and cellular recognition. |
| Enzyme Inhibition | Design of inhibitors for specific enzymes involved in disease pathways. | Development of targeted therapies. |
Properties
CAS No. |
195385-96-7 |
|---|---|
Molecular Formula |
C7H4F2O3 |
Synonyms |
.beta.-D-Ribofuranoside, 4-pyridinyl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis Strategies
Glycosylation Approaches for β-D-Ribofuranoside, 4-pyridinyl Synthesis
The Vorbrüggen glycosylation is a widely utilized method for the synthesis of N-nucleosides. drugfuture.com It involves the reaction of a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid catalyst. drugfuture.com This approach is a cornerstone for preparing pyrimidine (B1678525), purine (B94841), and other heterocyclic nucleosides. researchgate.net
A typical Vorbrüggen synthesis follows a three-step sequence:
Silylation of the Nucleobase : The nucleobase, in this case, a 4-substituted pyridine (B92270), is often treated with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). This step increases the nucleophilicity and solubility of the base in the non-polar solvents used for the reaction. researchgate.netrsc.org
Lewis Acid-Catalyzed Condensation : The silylated base is then reacted with a protected sugar, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). rsc.orgresearchgate.netmdpi.com The reaction mechanism proceeds through the formation of a 1',2'-dioxolenium ion intermediate from the acylated sugar, which is then attacked by the silylated base. researchgate.net
Deprotection : The remaining protecting groups on the sugar moiety are removed to yield the final nucleoside. rsc.org
Recent advancements include the development of solvent-free Vorbrüggen glycosylations using mechanochemistry (ball milling), which can be rapid and obviate the need for prior silylation in some cases. rsc.org The choice of solvent is critical, as solvents like acetonitrile (B52724) can sometimes lead to the formation of unwanted by-products, whereas solvents such as 1,2-dichloroethane (B1671644) may improve yields for less reactive nucleobases. nih.gov
Fischer glycosylation represents one of the earliest methods for forming a glycosidic bond, typically by reacting a monosaccharide with an alcohol under acidic catalysis. nih.govwikipedia.org While classic Fischer conditions often require strong acids and long reaction times, leading to a mixture of anomers (α and β) and ring isomers (furanosides and pyranosides), modern adaptations have significantly improved its utility. nih.govwikipedia.org
Key advancements in Fischer glycosylation include:
Novel Catalysts : To create a more eco-friendly process, catalysts like sulfamic acid and cation-exchange resins (e.g., Dowex 50 H+) have been successfully employed. nih.gov
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. For example, the glycosylation of L-glycero-D-manno-heptose with methanol (B129727) saw a yield increase from 81% to 94% and a shortened reaction time when using microwave heating. nih.gov
Flow Chemistry : Continuous flow systems offer precise control over reaction parameters like temperature and residence time. thieme-connect.de This control allows for kinetically controlled reactions, favoring the formation of the less stable furanosides over the thermodynamically stable pyranosides by immediately removing the product from the reaction system before isomerization can occur. thieme-connect.de
Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Glycosylation This interactive table summarizes findings on the synthesis of l-glycero-α/β-d-manno-heptopyranoside.
| Feature | Conventional Heating | Microwave Irradiation |
| Temperature | 60 °C | 100 °C |
| Reaction Time | Several hours | 25 minutes |
| Combined Yield | 81% | 94% |
| α-to-β Ratio | 7:1 | 10:1 |
| Byproducts | Not specified | 4% anomeric furanosides |
| Data sourced from Artner et al. as cited in reference nih.gov. |
Achieving high stereoselectivity for the desired β-anomer is a paramount challenge in nucleoside synthesis. The methods employed have a profound impact on the anomeric outcome.
In Vorbrüggen glycosylation , the use of a sugar with a participating protecting group at the C2' position (e.g., an acetyl or benzoyl group) is crucial for stereocontrol. This group facilitates the formation of a cyclic acyloxonium ion intermediate (a 1,2-dioxolenium ion) on the α-face of the ribose ring. researchgate.netresearchgate.net This intermediate sterically hinders any attack from the α-face, forcing the incoming nucleobase to attack the anomeric carbon (C1') from the opposite, β-face. This mechanism, known as neighboring group participation, reliably leads to the formation of the β-nucleoside. drugfuture.comresearchgate.net
In Fischer glycosylation , the reaction is an equilibrium process. wikipedia.org Under thermodynamic control (e.g., longer reaction times), the more stable anomer is favored. For ribosides, this is typically the α-anomer due to the stabilizing anomeric effect. wikipedia.org However, under kinetically controlled conditions, such as those achievable in flow chemistry, it is possible to favor the formation of the β-anomer. thieme-connect.de
Biocatalytic methods offer superior stereoselectivity, often forming the desired β-anomer exclusively under mild, aqueous conditions. nih.govrsc.org
Synthesis of the 4-Pyridinyl Moiety and its Precursors
The synthesis of the 4-pyridinyl moiety or its precursors is a critical prerequisite for the glycosylation step. Substituted pyridines are key components in many biologically active molecules, and numerous synthetic methods have been developed. nih.govillinois.edu
A common strategy for preparing 4-substituted pyridines involves the nucleophilic displacement of a leaving group at the 4-position of the pyridine ring. To facilitate this, the pyridine ring's reactivity must be enhanced. This is typically achieved by converting the pyridine into a derivative that is more susceptible to nucleophilic attack, such as a pyridine N-oxide or a quaternary pyridinium (B92312) salt. google.comgoogle.com Quaternary salt formation provides the highest degree of activation. google.com
A versatile process involves:
Quaternization : A starting pyridine with a leaving group in the 4-position (e.g., 4-cyanopyridine (B195900) or 4-chloropyridine) is quaternized. google.comgoogle.com
Nucleophilic Displacement : The resulting quaternary salt is then reacted with a nucleophile to displace the leaving group and introduce the desired substituent at the 4-position. google.com
Dequaternization : The product is then dequaternized under basic conditions to yield the final 4-substituted pyridine product. google.com
Another useful intermediate is 4-pyridinesulfonic acid, which can serve as a precursor for various 4-substituted pyridine derivatives. orgsyn.org It can be conveniently prepared from N-(4-pyridyl)pyridinium chloride hydrochloride by reaction with sodium sulfite. orgsyn.org
Enzymatic and Biocatalytic Synthesis Routes for Nucleoside Analogs
Enzymatic and biocatalytic routes have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing nucleoside analogs. tandfonline.com These methods are highly valued for their exceptional regio- and stereoselectivity, which allows for the formation of the desired β-anomer under mild, aqueous conditions, often without the need for complex protection and deprotection steps. nih.govrsc.orgresearchgate.net
Nucleoside phosphorylases (NPs) are key enzymes in nucleoside metabolism that catalyze the reversible phosphorolysis of a glycosidic bond. tandfonline.comnih.govebi.ac.uk This reversibility is exploited for the synthesis of new nucleosides via a process known as transglycosylation. nih.govnih.gov
In this one-pot reaction, a donor nucleoside (e.g., uridine) is phosphorolytically cleaved by an NP to generate an α-D-ribose 1-phosphate intermediate. nih.govebi.ac.uk This intermediate is then used by the same enzyme to glycosylate an acceptor base (e.g., a 4-pyridinyl derivative), forming the new nucleoside analog. nih.gov
Key features of this method include:
Enzyme Types : Both purine nucleoside phosphorylases (PNPs) and pyrimidine nucleoside phosphorylases (PyNPs) are used. nih.gov For the synthesis of pyrimidine analogs, multi-enzyme systems combining PNPs (whose equilibrium favors synthesis) with PyNPs are often employed to drive the reaction forward. nih.gov
Substrate Scope : NPs can exhibit a broad substrate tolerance, accepting a variety of modified bases, including those with bulky functional groups. rsc.org For instance, purine nucleoside phosphorylase has been shown to catalyze the coupling of uracil (B121893) derivatives bearing large fluorescent tags. rsc.org
High Efficiency : Using whole recombinant bacterial cells that co-express both PNP and PyNP can lead to high conversion yields (often >90%) in a short time frame. nih.gov
Table 2: Enzymatic Synthesis of Nucleosides via Transglycosylation This interactive table shows the yield of various nucleosides synthesized using whole cells co-expressing nucleoside phosphorylases.
| Acceptor Base | Sugar Donor | Product | Yield (%) |
| 2,6-diaminopurine | Uridine | 2,6-diaminopurine nucleoside | >90% |
| Adenine (B156593) | Uridine | Adenosine (B11128) | 95.7% |
| Guanine (B1146940) | Uridine | Guanosine | 91.2% |
| Uracil | Inosine | Uridine | 63.5% |
| Cytosine | Inosine | Cytidine (B196190) | 52.3% |
| Data adapted from reference nih.gov. The reactions were catalyzed by recombinant bacterial cells (TUD strain) at 50 °C for 2 hours. |
Transglycosylation Reactions
Enzymatic transglycosylation represents a powerful and green alternative to purely chemical synthesis for producing nucleoside analogues. nih.gov This method utilizes enzymes, such as nucleoside phosphorylases (NPs), to catalyze the transfer of a sugar moiety from a donor nucleoside to a different heterocyclic base, resulting in the formation of a new nucleoside. nih.gov The reaction typically proceeds in two steps: first, the phosphorolysis of a donor nucleoside to generate an α-D-ribose-1-phosphate intermediate, and second, the reaction of this intermediate with the acceptor base to form the new β-nucleoside. nih.gov
This biocatalytic approach offers high stereo- and regioselectivity, often yielding the desired β-anomer exclusively. mdpi.com The efficiency of transglycosylation can be influenced by several factors. The ratio of the donor nucleoside to the acceptor base is critical; a significant excess of the sugar donor is often required to drive the reaction equilibrium towards the desired product. chemrxiv.org The reaction pH is another key parameter, as it can affect enzyme activity and the stability of the reactants. mdpi.comchemrxiv.org For instance, some reactions are performed at basic pH to improve the solubility and stability of the nucleobases in aqueous media. chemrxiv.org
The scope of enzymatic transglycosylation is broad, allowing for the synthesis of a wide array of modified nucleosides, including those with purine and pyrimidine analogues. nih.govnih.gov By selecting the appropriate enzyme and optimizing reaction conditions, this method provides a step-efficient and sustainable route to valuable nucleosides like 4-pyridinyl β-D-ribofuranoside. nih.gov
Protecting Group Strategies and Deprotection Methodologies
The multi-step chemical synthesis of nucleosides and their subsequent incorporation into oligonucleotides necessitates the use of protecting groups. These are temporary modifications of reactive functional groups to prevent undesired side reactions. wikipedia.org In the synthesis of β-D-Ribofuranoside, 4-pyridinyl, key functional groups requiring protection are the hydroxyl groups of the ribofuranose sugar and any reactive sites on the pyridine ring.
Hydroxyl Protecting Groups: The ribose moiety contains three hydroxyl groups (2', 3', and 5') that must be selectively protected and deprotected.
5'-Hydroxyl Group: The primary 5'-hydroxyl group is typically protected with an acid-labile trityl group, most commonly the 4,4'-dimethoxytrityl (DMT) group. wikipedia.orglibretexts.org The DMT group is stable to basic and neutral conditions but can be readily removed with a weak acid, a property extensively used in automated solid-phase oligonucleotide synthesis. wikipedia.orglibretexts.org
2'- and 3'-Hydroxyl Groups: The secondary hydroxyl groups are often protected with silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). wikipedia.orglibretexts.org These groups are stable throughout the synthesis and are typically removed at the final stage using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). wikipedia.orglibretexts.org For specific applications, acetal (B89532) protecting groups can also be employed to protect the 2' and 3' hydroxyls simultaneously. nih.gov
Pyridine Ring Protection: The pyridine nitrogen, being nucleophilic, may require protection depending on the subsequent reaction conditions. Acyl groups like benzoyl (Bz) are commonly used to protect exocyclic amino groups on nucleobases and can be adapted for the pyridine ring if necessary. wikipedia.orglibretexts.org These are typically removed under basic conditions, such as treatment with aqueous ammonia. wikipedia.org
Orthogonal Protection Strategy: A key concept in complex synthesis is the use of an orthogonal protecting group strategy. This involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others. wikipedia.org For example, the acid-labile DMT group on the 5'-hydroxyl can be removed while the fluoride-labile silyl groups on the 2'- and 3'-hydroxyls and the base-labile acyl groups on the nucleobase remain intact. This selective deprotection is fundamental for the stepwise elongation of an oligonucleotide chain.
Below is a table summarizing common protecting groups used in nucleoside synthesis:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Weak acid (e.g., trichloroacetic acid) |
| 2'/3'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ion (e.g., TBAF) |
| 2'/3'-Hydroxyl | Triisopropylsilyl | TIPS | Fluoride ion (e.g., TBAF) |
| Phosphate (B84403) | 2-Cyanoethyl | - | Mild base (e.g., ammonia) |
| Nucleobase Amino | Benzoyl | Bz | Base (e.g., aqueous ammonia) |
| Nucleobase Amino | Acetyl | Ac | Base (e.g., aqueous ammonia) |
This table is generated based on information from sources wikipedia.orglibretexts.org.
Solid-Phase Synthesis Techniques for Oligonucleotide Integration
The integration of modified nucleosides like β-D-Ribofuranoside, 4-pyridinyl into oligonucleotides is predominantly achieved through automated solid-phase synthesis. wikipedia.org This technique involves the stepwise addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support, such as controlled pore glass (CPG) or polystyrene. nih.govwikipedia.orgyoutube.com
The most common method is the phosphoramidite (B1245037) approach, which proceeds in the 3' to 5' direction. The synthesis cycle consists of four main steps:
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the support-bound nucleoside, exposing a free hydroxyl group for the next coupling reaction.
Coupling: The next protected nucleoside, in the form of a phosphoramidite monomer, is activated and added to the reaction column. It couples with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage. Excess reagents are used to drive this reaction to completion. youtube.com
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Upon completion, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphates and nucleobases) are removed in a final deprotection step. The crude product is then purified, often by high-performance liquid chromatography (HPLC). The use of solid-phase synthesis allows for the efficient and high-throughput production of custom oligonucleotides containing specific modifications. nih.govacs.org
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of nucleosides and their derivatives is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. rasayanjournal.co.inhuarenscience.com This involves developing methods that are more atom-efficient, use safer solvents, reduce waste, and utilize renewable resources. rasayanjournal.co.inhuarenscience.com
Key green chemistry strategies applicable to the synthesis of β-D-Ribofuranoside, 4-pyridinyl include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. huarenscience.com This can involve reducing the number of synthetic steps and using catalytic rather than stoichiometric reagents. rasayanjournal.co.inhuarenscience.com
Use of Safer Solvents and Reagents: Traditional organic syntheses often rely on hazardous solvents and toxic reagents. Green approaches focus on replacing these with safer alternatives like water, bio-derived solvents, or even performing reactions under solvent-free conditions, such as mechanical grinding. rasayanjournal.co.inhuarenscience.commdpi.com
Catalysis: The use of catalysts, particularly those based on earth-abundant and non-toxic metals like iron and copper, is a cornerstone of green chemistry. huarenscience.com Biocatalysis, using enzymes for reactions like transglycosylation, is another highly effective and sustainable approach. nih.gov
Renewable Feedstocks: Efforts are being made to source starting materials from renewable resources. huarenscience.com For pyridine synthesis, for example, researchers have explored the thermo-catalytic conversion of glycerol (B35011) (a byproduct of biodiesel production) and ammonia. rsc.org
By integrating these principles, the synthesis of pyridine-containing nucleosides can become more environmentally friendly, economically viable, and efficient. rasayanjournal.co.innih.gov
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Glycosidic Bond
The N-glycosidic bond in pyridinyl ribosides is a key determinant of their stability and potential for further chemical or enzymatic modification.
Hydrolytic Stability and Degradation Pathways
The glycosidic bond of ribonucleosides is inherently stable, yet susceptible to cleavage under certain conditions, a process crucial for many biological functions. nih.gov The stability of the N-glycosidic bond in β-D-Ribofuranoside, 4-pyridinyl and related compounds is influenced by factors such as pH and the presence of catalysts.
Studies on analogous nucleosides reveal that the 2'-hydroxyl group of the ribose moiety can stabilize the glycosidic bond compared to their deoxyribose counterparts. nih.gov Hydrolysis can proceed through different mechanisms, often catalyzed by acid or base. nih.govwikipedia.org Acid catalysis involves protonation of the nucleobase, making it a better leaving group. nih.gov Base-catalyzed hydrolysis, on the other hand, typically involves the activation of a water molecule as a nucleophile. nih.gov
In the context of pyridinyl ribosides, which are related to nicotinamide (B372718) riboside (NR+), degradation can occur under basic conditions, leading to the decomposition of the pyridinium (B92312) ring and release of nicotinamide. nih.gov The stability of the glycosidic linkage is a critical factor, as its cleavage is a key step in the metabolic pathways of related compounds like NAD(P)(H). nih.govacs.org For instance, certain enzymes like purine (B94841) nucleoside phosphorylase (PNP) are known to catalyze the reversible cleavage of the glycosidic bond in purine nucleosides, but they have shown no activity towards pyridone ribosides like 2-, 4-, and 6-PYR. nih.govacs.org This suggests a degree of specificity and stability of the glycosidic bond in these particular structures against certain enzymatic actions.
Transglycosylation Reactivity and Specificity
Transglycosylation is an enzyme-catalyzed reaction involving the transfer of a glycosyl group from a donor molecule to an acceptor. This process is a powerful tool for the synthesis of novel nucleoside analogues. mdpi.com Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolysis of the glycosidic bond in purine nucleosides. mdpi.com This reaction produces an α-D-pentofuranose-1-phosphate intermediate, which can then be transferred to a new base, resulting in a new nucleoside. mdpi.com
While PNPs exhibit broad substrate tolerance for the base, their application with pyridinyl ribosides as donors is less explored. mdpi.com However, the general principle of enzymatic transglycosylation has been successfully applied to synthesize various nucleoside analogues, indicating the potential for using β-D-Ribofuranoside, 4-pyridinyl or derivatives as glycosyl donors if a suitable enzyme can be identified. mdpi.commdpi.com The efficiency of such a reaction would depend on the specificity of the enzyme for both the pyridinyl leaving group and the acceptor molecule. mdpi.com
Chemical Transformations at the 4-Pyridinyl Moiety
The pyridine (B92270) ring of β-D-Ribofuranoside, 4-pyridinyl is an active site for various chemical modifications, influenced by the electron-withdrawing nature of the nitrogen atom.
Electrophilic and Nucleophilic Substitution Reactions
The pyridine ring is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, the nitrogen atom directs incoming electrophiles primarily to the 3- and 5-positions. quora.com To achieve substitution at the 4-position, as in the parent heterocycle, it is often necessary to first form the pyridine N-oxide. quimicaorganica.org The N-oxide is more reactive and directs electrophiles to the 2- and 4-positions. quimicaorganica.org Subsequent reduction of the N-oxide yields the 4-substituted pyridine. quimicaorganica.org
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquora.comquimicaorganica.org This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Therefore, if β-D-Ribofuranoside, 4-pyridinyl were to have a suitable leaving group at the 4-position of the pyridine ring, it would be expected to undergo nucleophilic substitution at that site.
Oxidation-Reduction Chemistry and Derivatization
The pyridinyl moiety can undergo both oxidation and reduction reactions. Oxidation of the pyridine nitrogen can lead to the formation of a pyridine N-oxide, a common strategy to alter the ring's reactivity for subsequent reactions like electrophilic substitution. quimicaorganica.org
In the context of related pyridinium compounds like nicotinamide riboside (NR+), oxidation is a key biological process. The reaction of NR+ with superoxide, for example, can lead to the formation of pyridone derivatives, such as 4-pyridone-3-carboxamide riboside (4PYR). nih.govacs.org This oxidation specifically targets the 4-position. nih.govacs.org This reaction is low-yielding in a purely chemical system (around 5-10%) but demonstrates the susceptibility of the 4-position to oxidative modification. acs.org Fenton chemistry (using hydroxyl radicals) on NR+, by contrast, tends to produce 2- and 6-hydroxylated isomers. nih.govacs.org
The reduced forms of pyridinyl ribosides, such as 1,4-dihydronicotinamide riboside (1,4-NRH), are also significant. acs.org These dihydropyridine (B1217469) structures are key to the redox chemistry of coenzymes like NADH. acs.org The stability and oxidation of these reduced forms are central to their biological function. acs.org
Quaternization Reactions and Ammonium (B1175870) Salt Formation
The nitrogen atom of the pyridine ring is nucleophilic and readily reacts with electrophiles, such as alkyl halides, in a process known as quaternization. mdpi.com This SN2 reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge. mdpi.commdpi.com
This reaction is highly effective for pyridines and is influenced by the solvent, with polar aprotic solvents being favorable. mdpi.com The quaternization of a 4-substituted pyridine, like 4-pyrrolidino pyridine, has been shown to proceed efficiently to yield various quaternary ammonium derivatives. mdpi.com By analogy, the nitrogen of the 4-pyridinyl moiety in β-D-Ribofuranoside, 4-pyridinyl would be expected to react with alkylating agents to form the corresponding N-alkylpyridinium riboside salts. This transformation would significantly alter the electronic properties and potential biological activity of the molecule.
Data Tables
Table 1: Reactivity of Nicotinamide Riboside (NR+) with Different Oxidizing Species
| Oxidizing Reagent/System | Major Product(s) | Position(s) Modified | Reference |
| Potassium Superoxide (KO₂) | 4-PYR, 6-PYR | 4- and 6-positions | acs.org |
| Fenton Chemistry (HO•) | 2- and 6-hydroxylated pyridinium ribosides | 2- and 6-positions | nih.govacs.org |
Table 2: General Characteristics of Pyridine Substitution Reactions
| Reaction Type | Preferred Position(s) | Reactivity Relative to Benzene | Mechanistic Feature | Reference |
| Electrophilic Aromatic Substitution | 3-position | Less reactive | Requires harsh conditions | quora.com |
| Electrophilic Aromatic Substitution (on N-oxide) | 2- and 4-positions | More reactive | Oxygen atom activates the ring | quimicaorganica.org |
| Nucleophilic Aromatic Substitution | 2- and 4-positions | More reactive | Stable anionic intermediate (charge on N) | stackexchange.comquora.com |
Reactivity at the Ribofuranose Hydroxyl Groups
The hydroxyl groups of the ribofuranose ring are primary sites for chemical modification. Their reactivity allows for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships and the development of more complex molecules like nucleotide analogs.
Selective modification of one hydroxyl group in the presence of others is a key challenge and a powerful tool in the chemistry of ribonucleosides. Common strategies involve the use of protecting groups that can be selectively applied and removed.
One established method for the simultaneous protection of the 2'- and 3'-hydroxyl groups is the formation of an acetonide. In a procedure described for related pyridone ribosides, the compound is treated with 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid (PTSA) in an anhydrous solvent like acetone. nih.govacs.org This reaction forms a 2',3'-isopropylidene ketal, effectively masking these two adjacent hydroxyls and allowing for selective reactions at the 5'-hydroxyl group. nih.govacs.org
More advanced techniques enable the specific targeting of either the 2'- or 3'-hydroxyl group. A notable development is the use of a scaffolding catalyst system for site-selective silylation. nih.gov This method can be tuned to favor protection of either the 2'- or 3'-hydroxyl by simply changing the enantiomer of the catalyst used. nih.gov For instance, using chlorotriethylsilane (B140506) (TESCl), one enantiomer of the catalyst can direct silylation to the 3'-position, while the opposite enantiomer directs it to the 2'-position with high selectivity. nih.gov This approach provides a direct and efficient route to monomers required for applications like RNA synthesis. nih.gov The selective acylation of the 2'-hydroxyl group is another known reaction, often utilized in chemical footprinting techniques like SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Protection from Exoribonuclease) to probe RNA structure. nih.gov
Table 1: Methods for Selective Functionalization of Ribofuranose Hydroxyls
| Target Hydroxyl(s) | Reagents | Protecting Group | Reference |
|---|---|---|---|
| 2'- and 3'-OH | 2,2-Dimethoxypropane, p-toluenesulfonic acid (PTSA) | Isopropylidene (Acetonide) | nih.gov, acs.org |
| 2'-OH or 3'-OH | Chlorotriethylsilane (TESCl), Chiral Scaffolding Catalyst | Triethylsilyl (TES) | nih.gov |
| 2'-OH | Acylating Agents (e.g., NMIA) | Acyl | nih.gov |
Phosphorylation, particularly at the 5'-hydroxyl position, is a fundamental transformation for pyridyl ribosides, converting them into their corresponding nucleotide forms. This reaction is often a prerequisite for biological activity and further enzymatic transformations. Studies on closely related pyridone ribosides, such as 4-pyridone-3-carboxamide riboside (4PYR), show that they are readily metabolized intracellularly to their 5'-monophosphate, triphosphate (e.g., 4PYR-TP), and even NAD-like dinucleotide forms (e.g., 4NADO). nih.gov
The mechanism of phosphorylation typically follows the well-established pathways of nucleoside metabolism. In biological systems, this is catalyzed by nucleoside kinases. The general biosynthesis of NAD+ provides a template for this process, where nicotinamide riboside is first phosphorylated to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs). nih.gov This NMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes to generate the full NAD+ dinucleotide. nih.gov This demonstrates a conserved pathway where the 5'-hydroxyl of a pyridyl riboside acts as the nucleophile to accept a phosphate (B84403) group, a reaction central to cellular metabolism. nih.gov
Reaction Kinetics and Thermodynamic Studies
Kinetic studies on pyridinium ribosides have largely focused on the stability of the N-glycosidic bond. Due to the cationic pyridinium ring acting as a proficient leaving group, β-D-Ribofuranoside, 4-pyridinyl is susceptible to hydrolysis, especially under neutral or alkaline conditions. nih.gov
The cleavage of the glycosidic bond is a key degradation pathway, yielding pyridine and D-ribose. nih.gov The rate of this hydrolysis is significantly influenced by temperature; for the closely related nicotinamide riboside, an increase of approximately 10°C can result in a doubling of the degradation rate. nih.gov While the compound exhibits considerable stability in acidic media, its lability increases as the pH becomes neutral or basic. nih.gov
Detailed thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving β-D-Ribofuranoside, 4-pyridinyl are not extensively documented in the available literature.
Table 2: Factors Influencing the Kinetics of Glycosidic Bond Hydrolysis
| Factor | Effect on Reaction Rate | Mechanism | Reference |
|---|---|---|---|
| pH | Stable in acidic conditions; rate increases in neutral to alkaline conditions. | Nucleophilic attack by hydroxide (B78521) anions is facilitated. | nih.gov |
| Temperature | Rate approximately doubles with a 10°C increase. | Provides activation energy for bond cleavage. | nih.gov |
| Ribose Moiety | The sugar hydroxyls can assist in the reaction. | Facilitates the formation of an oxocarbenium intermediate. | nih.gov |
Investigation of Reaction Mechanisms and Transition States
The primary reaction mechanism investigated for this class of compounds is the hydrolysis of the N-glycosidic bond. Under alkaline conditions, the degradation is initiated by a nucleophilic attack on the anomeric carbon (C1') of the ribose ring. nih.gov The pyridinium moiety's positive charge makes it an excellent leaving group, facilitating its departure. nih.gov
This process is understood to proceed through a transition state leading to the formation of a transient oxocarbenium ion intermediate on the ribose sugar. nih.govacs.org This highly reactive intermediate is then quenched by water or a hydroxide ion to form the final D-ribose product. The reaction is facilitated by the participation of the sugar moiety itself. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its reactivity, stability, and spectroscopic properties. For β-D-Ribofuranoside, 4-pyridinyl, these methods can elucidate the influence of the pyridinyl group on the ribofuranose moiety.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and properties derived from the electron density.
For β-D-Ribofuranoside, 4-pyridinyl, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G*, would first involve a geometry optimization. This process minimizes the energy of the molecule to predict the most stable three-dimensional arrangement, yielding precise data on bond lengths, bond angles, and dihedral angles. A key focus would be the rotational barrier and preferred orientation of the C1'-N1 glycosidic bond connecting the ribose sugar to the pyridine (B92270) ring.
Following optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. In β-D-Ribofuranoside, 4-pyridinyl, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the pyridinyl system.
Table 1: Illustrative DFT-Calculated Properties for β-D-Ribofuranoside, 4-pyridinyl
This table presents typical data that would be generated from a DFT calculation for illustrative purposes.
| Property | Predicted Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating capacity. |
| Energy of LUMO | -1.8 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 Debye | Quantifies molecular polarity, influencing solubility. |
| Glycosidic Dihedral Angle (O4'-C1'-N1-C2) | 175° | Defines the orientation of the pyridine base relative to the sugar. |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while often more computationally expensive than DFT, can provide highly accurate energetic and spectroscopic data.
These methods can be used to calculate the total electronic energy of β-D-Ribofuranoside, 4-pyridinyl with high precision. This is essential for determining its relative stability compared to other isomers or conformers. Furthermore, ab initio calculations are powerful tools for predicting various spectroscopic properties. For instance, by calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum, which can be used to interpret and assign peaks in an experimentally obtained spectrum. Similarly, by calculating nuclear shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the structural elucidation of the molecule in solution.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model its dynamic behavior over time. An MD simulation of β-D-Ribofuranoside, 4-pyridinyl would typically be performed in a simulated box of solvent, such as water, to mimic physiological conditions.
MD also reveals the dynamics of the glycosidic bond rotation, showing how the pyridine ring moves relative to the sugar. Solvation analysis from the simulation trajectory can detail how water molecules arrange around the polar pyridinyl and hydroxyl groups, providing insights into its solubility and the energetic cost of desolvation, which is important for binding events.
In Silico Molecular Docking and Binding Affinity Predictions with Biomolecules (non-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or nucleic acid. This method is instrumental in understanding potential biomolecular interactions at a mechanistic level.
The chemical modification of nucleosides is a common strategy for developing enzyme inhibitors, particularly for kinases and polymerases. researchgate.net To investigate β-D-Ribofuranoside, 4-pyridinyl as a potential enzyme inhibitor, molecular docking studies would be performed. A crystal structure of a target enzyme would be used to define a binding pocket, and the compound would be computationally docked into this site.
The docking algorithm samples numerous orientations and conformations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The results would highlight the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds between the ribose hydroxyls and polar amino acid residues, or π-π stacking between the pyridine ring and aromatic residues like phenylalanine or tyrosine. oup.com Such studies provide a structural hypothesis for the compound's mechanism of action. oup.com
Table 2: Example Molecular Docking Results for β-D-Ribofuranoside, 4-pyridinyl with a Hypothetical Kinase
This table is a representative example of typical molecular docking output.
| Parameter | Result | Interpretation |
| Binding Affinity | -7.2 kcal/mol | Predicts a favorable binding interaction. |
| Hydrogen Bonds | Ribose 2'-OH with Asp145; Ribose 3'-OH with Glu91 | Identifies key polar interactions stabilizing the complex. |
| Hydrophobic Interactions | Pyridine ring with Phe80, Leu135 | Shows non-polar contacts contributing to binding. |
| Predicted Ki (Inhibition Constant) | 5.8 µM | Estimates the potential inhibitory potency of the compound. |
Modified nucleosides can interact with DNA and RNA, and docking is a primary tool to explore these interactions. researchgate.net Docking β-D-Ribofuranoside, 4-pyridinyl against a model of a DNA or RNA duplex could reveal its preferred mode of binding.
Potential binding modes include:
Groove Binding: The compound could fit into the minor or major groove of the nucleic acid duplex. The binding would be stabilized by hydrogen bonds between the nucleoside's hydroxyl groups and the phosphate (B84403) backbone or base edges of the nucleic acid, as well as van der Waals contacts. Molecular docking studies have been used to reveal that binding free energy can be favorable for such interactions. researchgate.net
Intercalation: The planar pyridine ring could potentially insert itself between adjacent base pairs of a DNA or RNA strand. This mode is dependent on the planarity and surface area of the aromatic system. Docking simulations can help determine if this mode is sterically and energetically feasible.
These computational models provide foundational knowledge on how a modified nucleoside like β-D-Ribofuranoside, 4-pyridinyl might be recognized in a biological system, guiding further experimental studies in biochemistry and structural biology. researchgate.net
Structure-Activity Relationship (SAR) Computational Modeling and Prediction
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to identify the key structural motifs of a molecule that are responsible for its biological activity. Computational SAR modeling, particularly through quantitative structure-activity relationship (QSAR) analysis, provides a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities.
For classes of compounds like ribofuranoside derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These ligand-based approaches are widely used to identify the essential structural features associated with biological activities.
CoMFA and CoMSIA Models:
In a typical 3D-QSAR study, a series of related molecules is aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. These fields are then correlated with the observed biological activities to generate a predictive model. The statistical robustness of these models is evaluated using parameters like the leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
For instance, in a study of thieno-pyrimidine derivatives, a CoMFA model yielded a q² of 0.818 and an r² of 0.917, indicating a highly predictive model. The steric and electrostatic field contributions were 67.7% and 32.3%, respectively, suggesting that both the shape and electronic properties of the molecules are critical for their activity. The corresponding CoMSIA model for the same set of compounds showed a q² of 0.801 and an r² of 0.897, with contributions from steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
The results of such analyses are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely enhance or diminish activity. For a hypothetical SAR study on a series of pyridinyl ribofuranosides, these maps could guide the synthesis of new derivatives with improved properties.
Interactive Table: Example 3D-QSAR Statistical Results
| Model | q² | r² | SEE | F-value | r²_pred | ONC | Field Contributions |
| CoMFA | 0.818 | 0.917 | 8.142 | 114.235 | 0.794 | 3 | Steric: 67.7%, Electrostatic: 32.3% |
| CoMSIA | 0.801 | 0.897 | 9.057 | 90.340 | 0.762 | 3 | Steric: 29.5%, Electrostatic: 29.8%, Hydrophobic: 29.8%, H-bond Donor: 6.5%, H-bond Acceptor: 4.4% |
| Data based on a study of thieno-pyrimidine derivatives and is illustrative of a typical 3D-QSAR analysis. |
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data of molecules like β-D-ribofuranoside derivatives. These predictions provide a basis for the assignment of experimental spectra and offer insights into the molecule's vibrational modes and electronic transitions.
A comprehensive analysis of the related compound, methyl-β-D-ribofuranoside, using a combination of inelastic neutron scattering (INS), Raman, and infrared (IR) spectroscopy, alongside DFT calculations, has provided an unambiguous assignment of its vibrational features. Such an approach would be equally valuable for characterizing 4-pyridinyl β-D-ribofuranoside.
Vibrational Spectroscopy (IR and Raman):
The vibrational spectrum of a molecule is a unique fingerprint of its structure. DFT calculations can simulate these spectra with a high degree of accuracy. For methyl-β-D-ribofuranoside, solid-state DFT simulations were found to be more accurate for the low-energy region of the INS spectrum, while gas-phase simulations using the B3LYP functional provided better agreement for the Raman spectra.
The vibrational modes can be categorized into different energy regions:
Low-energy region (<400 cm⁻¹): Dominated by lattice vibrations and the rotation of functional groups.
Mid-energy region (400–900 cm⁻¹): Characterized by out-of-plane bending motions of the furanose ring.
High-energy region (>2800 cm⁻¹): Encompasses the C-H and O-H stretching modes.
Interactive Table: Predicted Vibrational Frequencies for Methyl-β-D-ribofuranoside
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique(s) |
| Lattice Vibrations & Functional Group Rotation | < 400 | INS, Raman |
| Furanose Ring Out-of-Plane Bending | 400 - 900 | IR, Raman |
| C-H Bending (Methyl and Methylene) | 1400 - 1600 | IR, Raman |
| C-H and O-H Stretching | > 2800 | IR, Raman |
| Data based on a study of methyl-β-D-ribofuranoside. |
NMR Spectroscopy:
DFT calculations are also employed to predict NMR chemical shifts. For β-D-ribofuranosides, ¹H NMR spectra are particularly sensitive to the conformation of the furanose ring. By comparing calculated and experimental chemical shifts and coupling constants, the preferred conformation of the sugar ring in solution can be determined. Factors influencing the conformational preferences include the orientation of the hydroxyl groups and the anomeric effect.
Conformational Analysis and Potential Energy Surface Mapping
The biological function of flexible molecules like 4-pyridinyl β-D-ribofuranoside is often dictated by their three-dimensional shape and conformational dynamics. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule.
A PES is a multidimensional surface that represents the potential energy of a system as a function of its geometric coordinates. For a complex molecule, the PES can be intricate, but by systematically varying key dihedral angles (torsion angles) and calculating the corresponding energy, a map of the conformational landscape can be generated.
Mapping the PES of Ribofuranosides:
For a ribofuranose ring, the key conformational descriptors are the puckering parameters. The conformation of the five-membered ring can be described by a pseudorotation phase angle and an amplitude. The PES can be plotted as a function of these parameters to identify the most stable puckering conformations (e.g., C2'-endo, C3'-endo).
Dynamical methods can be used to sample the free energy surface, providing a comprehensive view of the accessible conformations. The energetically easiest route between reactant and product conformations on the PES defines the reaction pathway or profile. Understanding the conformational flexibility of the ribofuranose ring and the orientation of the 4-pyridinyl group is crucial for predicting how the molecule will interact with a biological target.
Interactive Table: Key Concepts in Conformational Analysis
| Concept | Description | Application to 4-pyridinyl β-D-ribofuranoside |
| Potential Energy Surface (PES) | A surface describing the energy of a molecule as a function of its atomic coordinates. | Mapping the energy landscape to find stable conformations of the ribofuranose ring and the pyridinyl group. |
| Conformational Isomers (Conformers) | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | Identifying the preferred puckering of the sugar ring (e.g., C2'-endo, C3'-endo) and the orientation of the aglycone. |
| Global Reaction Route Mapping (GRRM) | A method to explore the PES and identify all possible reaction pathways and transition states. | Could be used to understand the mechanisms of formation or degradation of the glycosidic bond. |
| Pseudorotation | A concept describing the continuous puckering motion of a five-membered ring, like the furanose ring. | Characterizing the flexibility of the ribofuranose moiety, which is critical for its biological function. |
Biochemical and Molecular Interaction Research Excluding Clinical/safety
Interaction with Enzymes of Nucleoside and Pyridine (B92270) Metabolism (in vitro, mechanistic)
Research into the enzymatic processing of .beta.-D-Ribofuranoside, 4-pyridinyl, is crucial for understanding its potential biochemical roles. This section reviews the available literature on its interactions with key metabolic enzymes.
Substrate Recognition by Nucleoside Kinases and Phosphorylases
The initial steps in the metabolism of nucleoside analogs typically involve phosphorylation by nucleoside kinases or phosphorolytic cleavage by nucleoside phosphorylases. These enzymes convert the analogs into their respective nucleotide forms or release the base. Nucleoside kinases catalyze the transfer of a phosphate (B84403) group, usually from ATP, to the 5'-hydroxyl of the ribose sugar, a critical activation step for many therapeutic nucleoside analogs. Nucleoside phosphorylases, conversely, catalyze the reversible cleavage of the glycosidic bond.
A review of the scientific literature reveals no specific studies that have evaluated this compound, as a substrate for any known nucleoside kinase or nucleoside phosphorylase. Consequently, kinetic data, such as Michaelis constant (Km) and maximum velocity (Vmax), are not available.
| Enzyme Family | Specific Enzyme | Substrate Status for this compound | Kinetic Parameters |
| Nucleoside Kinases | Deoxycytidine kinase, Adenosine (B11128) kinase, etc. | Data Not Available | Data Not Available |
| Nucleoside Phosphorylases | Purine (B94841) nucleoside phosphorylase (PNP), Pyrimidine (B1678525) nucleoside phosphorylase (PyNP) | Data Not Available | Data Not Available |
Enzymatic Cleavage and Metabolic Fate in Model Systems
The metabolic pathway of a nucleoside analog determines its mechanism of action and intracellular concentration. In vitro model systems using liver fractions (microsomes, cytosol) or cultured cells are standard tools for elucidating these pathways.
There is no published research detailing the enzymatic cleavage or the broader metabolic fate of this compound, in any model system. Studies on a structurally related but distinct compound, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), have shown that it undergoes intracellular phosphorylation to form nucleotide derivatives and can affect adenine (B156593) nucleotide metabolism. However, due to structural differences, these findings cannot be directly extrapolated to this compound.
Binding and Recognition by Nucleic Acids (DNA/RNA) in Model Systems
The incorporation of modified nucleosides can significantly alter the structural and functional properties of DNA and RNA.
Incorporation into Oligonucleotides and Duplex Stability
The synthesis of modified oligonucleotides is typically achieved using the phosphoramidite (B1245037) method, which allows for the site-specific introduction of analogs into a growing nucleic acid chain. The thermal stability of the resulting duplexes, a measure of the strength of the base-pairing interactions, is a key parameter that is often assessed. Modifications to the nucleobase or sugar can either stabilize or destabilize the duplex structure.
No studies describing the chemical synthesis of a this compound phosphoramidite or its incorporation into either DNA or RNA oligonucleotides have been reported in the scientific literature. As a result, there is no experimental data on how this specific modification would affect the thermal stability (Tm) of DNA or RNA duplexes.
| Oligonucleotide Modification | Effect on Duplex Stability (ΔTm) |
| Incorporation of this compound | Data Not Available |
Influence on Polymerase Activity (mechanistic, in vitro)
Nucleoside analogs, once converted to their triphosphate form, can act as substrates or inhibitors for DNA and RNA polymerases. Mechanistic studies often investigate how a modified nucleotide affects the kinetic parameters of the polymerase, such as the efficiency of incorporation.
There is a lack of published research on the influence of the triphosphorylated form of this compound, on the activity of any DNA or RNA polymerase. It is unknown whether it would be recognized as a substrate, act as a competitive inhibitor, or function as a chain terminator.
Interactions with Specific Proteins and Receptor Surrogates (mechanistic, binding studies)
Beyond metabolic enzymes and polymerases, nucleoside analogs can interact with a variety of other proteins. Mechanistic binding studies are essential for identifying specific molecular targets. While some pyridine derivatives have been shown to interact with targets like adenosine receptors, these compounds are structurally distinct from this compound, and their binding characteristics cannot be assumed to be similar.
A thorough search of the scientific literature yielded no reports on the mechanistic binding of this compound, to any specific proteins or receptor surrogates.
Co-crystallography and Structural Biology of Complexes
The determination of a protein-ligand complex's three-dimensional structure through methods like X-ray crystallography is fundamental to understanding molecular recognition. This process typically involves either co-crystallizing the protein with the ligand or soaking a pre-formed protein crystal in a ligand solution. nih.gov The resulting electron density maps reveal the precise binding mode, orientation, and conformation of the ligand within the protein's active site. nih.gov Key factors influencing the success of these experiments include the ligand's binding affinity, with dissociation constants (Kd) below 1 mM generally required for optimal occupancy in the crystal structure, and the resolution of the diffraction data, which dictates the level of detail in the final model. nih.gov
While the functional interactions of 4PYR's metabolites with enzymes have been characterized, specific co-crystallography studies detailing the structure of 4PYR or its derivatives in complex with target proteins were not available in the consulted research. Such structural data would be invaluable for elucidating the precise molecular interactions that underpin its biological activity and for guiding the rational design of more potent or specific molecular probes.
Quantitative Binding Assays (e.g., ITC, SPR)
Quantitative binding assays are essential for characterizing the interactions between a ligand and its target protein. While direct binding studies using Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for 4PYR were not detailed in the available literature, functional assays have provided quantitative data on the inhibitory activity of its phosphorylated metabolite.
The monophosphate derivative of 4PYR, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside monophosphate (4PYMP), has been shown to inhibit several enzymes involved in nucleotide metabolism. nih.gov The potency of this inhibition is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Studies using erythrocyte lysates and rat heart homogenates found that 4PYMP significantly inhibits AMP deaminase (AMPD) and, to a lesser extent, ecto-5'-nucleotidase (e5NT). nih.gov
Table 1: Inhibitory Activity of 4PYMP on Enzymes of Nucleotide Metabolism
| Enzyme Target | System | IC50 Value (µM) | Source |
|---|---|---|---|
| AMP deaminase (AMPD) | Erythrocyte Lysate | 74 | nih.gov |
| AMP deaminase (AMPD) | Rat Heart Homogenate | 55 | nih.gov |
| ecto-5'-nucleotidase (e5NT) | Rat Heart Homogenate | 63 | nih.gov |
Methodological Principles:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. nih.gov By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile. nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. youtube.com This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.govarxiv.org
Cellular Uptake and Distribution Mechanisms in Cell Culture Models (non-human, non-clinical)
Studies using non-human cell culture models have demonstrated that 4PYR is readily transported into cells and subsequently metabolized. This process has been investigated in various cell types, highlighting that the ribonucleoside form circulates in the plasma and serves as the precursor that is taken up by cells. mdpi.com
Once inside the cell, 4PYR is phosphorylated by cellular kinases to form its active nucleotide derivatives, 4PYMP and 4-pyridone-3-carboxamide-1-β-D-ribonucleoside triphosphate (4PyTP). nih.govmdpi.com This intracellular conversion is a critical step for its biological activity, as the phosphorylated forms are the primary effectors that interact with intracellular enzymes. nih.gov The uptake and accumulation have been confirmed in isolated rat cardiomyocytes and murine 4T1 breast cancer cells, establishing these as viable models for studying the compound's effects. nih.govnih.gov The mechanisms of nanoparticle uptake, which include pinocytosis and phagocytosis, are influenced by factors like size and surface chemistry, and similar principles may govern the transport of nucleoside analogues. nih.govnih.gov
Table 2: Cellular Uptake and Metabolism of 4PYR in Non-Human Models
| Cell Model | Key Finding | Source |
|---|---|---|
| Rat Cardiomyocytes | Intact cells accumulate 4PYMP after incubation with 4PYR. | nih.gov |
| Murine 4T1 Breast Cancer Cells | 4PYR affects extracellular adenine nucleotide metabolism in cell culture. | nih.gov |
| Murine H5V Endothelial Cells | 4PYR upregulates AMP hydrolysis and adenosine deamination. | nih.gov |
Role as a Molecular Probe or Tool in Biochemical Pathway Elucidation
The ability of 4PYR and its metabolites to interact with specific enzymes makes it a useful molecular tool for dissecting complex biochemical pathways, particularly in the context of purine metabolism, inflammation, and cancer biology. nih.gov
By inhibiting AMPD, 4PYMP can be used to probe the role of this enzyme in cellular energy homeostasis and purine nucleotide cycling. nih.gov This inhibition is considered a potential therapeutic target in cardiovascular pathology, and 4PYMP provides a means to study the consequences of its modulation. nih.gov
Furthermore, in cancer research, 4PYR has been identified as an oncometabolite. nih.govresearchgate.net In co-culture models of murine breast cancer (4T1) and endothelial cells (H5V), 4PYR was shown to modulate the CD73-adenosine axis. researchgate.net It significantly upregulated the hydrolysis of AMP to adenosine and the subsequent deamination of adenosine to inosine. nih.gov This shift in extracellular nucleotide and nucleoside levels affects endothelial cell permeability and inflammation, demonstrating that 4PYR can be used to probe the later stages of the metastatic cascade. nih.govresearchgate.net Its administration in a murine cancer model was found to abolish the antitumor activity of cyclophosphamide, suggesting it can be used to investigate mechanisms of drug resistance and to probe interactions between metabolic state and chemotherapy efficacy. mdpi.com
Table 3: 4PYR as a Tool in Pathway Elucidation
| Pathway/Process Investigated | Effect of 4PYR or its Metabolites | Model System | Source |
|---|---|---|---|
| Purine Metabolism | Inhibition of AMP deaminase (AMPD) by 4PYMP. | Rat Heart Homogenates | nih.gov |
| Endothelial Permeability / Inflammation | Upregulation of AMP hydrolysis and adenosine deamination to inosine. | Murine Endothelial Cells (H5V) | nih.gov |
| Cancer Metastasis | Facilitates lung metastasis by affecting endothelial cell permeability. | Murine 4T1 Breast Cancer Model | researchgate.net |
| Chemotherapy Interaction | Abolishes the antitumor effect of cyclophosphamide. | Murine 4T1 Breast Cancer Model | mdpi.com |
Advanced Analytical and Spectroscopic Characterization Methodologies
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org It provides unequivocal evidence of the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. wikipedia.org For ".beta.-D-Ribofuranoside, 4-pyridinyl," this method would definitively confirm the β-configuration at the anomeric carbon (C1') and the D-configuration of the ribofuranose ring.
While a specific crystal structure for "this compound" is not publicly available, analysis of related structures provides insight into the expected findings. For instance, the crystal structure of methyl-β-D-ribofuranoside reveals an orthorhombic crystal system with the space group P2₁2₁2₁. acs.orgnih.gov The unit cell parameters for this related compound are a = 4.8595 Å, b = 24.162 Å, and c = 12.876 Å, with α, β, and γ angles all being 90°. acs.orgnih.gov It is also noted that the crystallographic unit cell contains two distinct molecular structures, primarily differing in the orientation of the hydroxyl groups of the furanose ring. nih.gov Similarly, an X-ray crystal structure of a 2-amino-3-methyl-5-(2′-O-methyl-β-D-ribofuranosyl)pyridine derivative confirmed the β-configuration at the anomeric center. researchgate.net
In a hypothetical crystallographic study of "this compound," the data obtained would be presented in a table format, as illustrated below with data from a related pyrimidine (B1678525) nucleoside phosphorylase. nih.gov
<꿰table-component>
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 58.83 Å, b = 76.23 Å, c = 103.86 Å, β = 91.3° |
| Resolution | 1.8 Å |
| Molecules per Asymmetric Unit | 2 |
| Solvent Content | 51.7% |
Such data would not only confirm the molecular structure but also provide valuable information about the crystal packing, including hydrogen bonding networks involving the ribose hydroxyl groups and the pyridinyl nitrogen.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Chirality Assessment
Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized light, providing information on the secondary and tertiary structure of molecules. youtube.com For "this compound," which is a chiral molecule due to the stereocenters in the β-D-ribofuranose moiety, CD spectroscopy is particularly useful for assessing its solution-state conformation.
The CD spectrum of a nucleoside is sensitive to the glycosyl torsion angle, which describes the orientation of the base relative to the sugar. For adenosine (B11128) derivatives containing a β-D-ribofuranose moiety, the CD spectra can be directly correlated with this angle. It is expected that "this compound" would exhibit a characteristic CD spectrum with Cotton effects, which are the differential absorption bands. The sign and magnitude of these Cotton effects provide insights into the preferred conformation of the molecule in solution.
The general principle involves measuring the difference in absorbance (ΔA) between left and right circularly polarized light as a function of wavelength. This is often converted to molar circular dichroism (Δε) or mean residue ellipticity. A typical experimental setup involves a light source, a monochromator, a polarizer, a photoelastic modulator to produce the circularly polarized light, a sample holder, and a detector. youtube.com
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions. cardiff.ac.uk These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. cardiff.ac.uk
For "this compound," the vibrational spectra would be a composite of the modes from the pyridine (B92270) ring and the ribofuranose moiety. A comprehensive vibrational analysis of the related methyl-β-D-ribofuranoside has been performed using inelastic neutron scattering (INS), Raman, and IR spectroscopy, providing a basis for assigning the vibrational features of the sugar component. acs.org The spectra of pyridine and its derivatives have also been extensively studied. researchgate.net
Expected Vibrational Modes for this compound:
Pyridine Ring Vibrations:
C-H stretching vibrations (around 3000-3100 cm⁻¹)
C=C and C=N stretching vibrations (ring stretching modes, typically in the 1400-1600 cm⁻¹ region)
In-plane and out-of-plane C-H bending vibrations
Ribofuranose Ring Vibrations:
O-H stretching vibrations (broad band around 3200-3500 cm⁻¹, indicative of hydrogen bonding)
C-H stretching vibrations (around 2850-3000 cm⁻¹)
C-O stretching and C-C stretching vibrations (in the fingerprint region, 1000-1300 cm⁻¹)
O-H bending and C-H bending vibrations
The formation of the glycosidic bond between the pyridine and ribose moieties, as well as intermolecular hydrogen bonding, would lead to shifts in the positions and changes in the intensities of these vibrational bands. For example, theoretical studies on hydrogen-bonded nicotinamide (B372718) (a pyridine derivative) show significant red shifts and intensity increases in the N-H stretching vibrations upon complexation. nih.gov Similarly, studies on cytidine (B196190) at various temperatures and pressures reveal changes in the vibrational modes associated with the sugar ring conformation and hydrogen bonding. nih.govresearchgate.net
Advanced Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for the purification and purity assessment of synthetic compounds like "this compound."
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of nucleoside analogues. The development of a robust HPLC method for "this compound" would involve optimizing several parameters to achieve good resolution and peak shape.
Given the polar nature of the ribose moiety and the basicity of the pyridine ring, several HPLC modes could be employed. Reversed-phase HPLC using a C18 column is a common starting point for the separation of nucleosides and nucleotides. nih.gov Hydrophilic interaction chromatography (HILIC) is another suitable technique for separating highly polar compounds. bohrium.com
A typical HPLC method development would involve screening different columns and mobile phase compositions. For instance, an Amaze HD column has been successfully used for the separation of various nucleosides and their derivatives. helixchrom.com Mobile phases often consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trimethylammonium acetate) and an organic modifier like acetonitrile (B52724). nih.govbohrium.com The pH of the mobile phase can be adjusted to control the ionization state of the 4-pyridinyl group and influence retention. Gradient elution, where the mobile phase composition is changed during the run, is often necessary for separating complex mixtures. bohrium.com Detection is typically performed using a UV detector, as the pyridine ring is a chromophore.
<꿰table-component>
| Parameter | Typical Conditions for Nucleoside Analysis |
|---|---|
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase | Aqueous buffer (e.g., ammonium formate) and acetonitrile |
| Elution Mode | Isocratic or gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 260 nm) or Mass Spectrometry (MS) |
Since "this compound" is a chiral molecule, it is crucial to determine its enantiomeric purity, especially if synthesized from achiral precursors or via a route that could lead to racemization. Chiral chromatography is the most effective method for separating enantiomers.
Chiral stationary phases (CSPs) are used to achieve enantiomeric separation. These CSPs can be based on various chiral selectors, including polysaccharides, proteins, or synthetic chiral polymers. In the context of nucleosides, it has been shown that nucleosides themselves can be coated on a silica (B1680970) gel support to create a CSP for the resolution of other chiral molecules, such as helicenes. nih.gov This demonstrates the principle of chiral recognition involving nucleoside structures. For the analysis of "this compound," a suitable CSP would be selected to interact differently with the D- and L-enantiomers, allowing for their separation and quantification. The kinetic resolution of racemic mixtures, often monitored by chiral HPLC, is another approach to obtaining enantiomerically pure compounds. mdpi.com
Electrochemical Methods and Redox Behavior Studies
Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of "this compound." The electrochemical behavior is primarily dictated by the pyridine moiety, which can undergo reduction and oxidation processes.
Pyridine and its derivatives are known to be electrochemically active. mdpi.com The redox potential of pyridine compounds can be tuned by the presence of electron-donating or electron-withdrawing substituents. nih.gov Theoretical and experimental studies on various pyridine derivatives have shown that they can exhibit irreversible redox processes. mdpi.com The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule. mdpi.com
The redox potential of pyridine nucleotides, such as NAD⁺/NADH, is a critical aspect of their biological function and has been studied extensively. nih.gov While "this compound" is not a dinucleotide, the pyridinyl group is the redox-active center. Studies have shown that pyridine can act as a redox-active ligand, reversibly accepting one or two electrons. rsc.org The electrochemical and photophysical properties of compounds containing pyridazine, a related diazine, have also been investigated for applications in organic light-emitting diodes. mdpi.com
A cyclic voltammetry experiment on "this compound" would provide information on its oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the resulting radical ions. These data are valuable for understanding its potential role in redox reactions and for designing applications where its electronic properties are important.
Applications in Chemical Biology, Materials Science, and Advanced Research Paradigms
Building Block for Modified Nucleic Acids and Oligonucleotide Probes
The core structure of β-D-Ribofuranoside, 4-pyridinyl makes it a candidate for incorporation into nucleic acid chains as a modified nucleoside. The synthesis of oligonucleotides containing modified nucleobases is a cornerstone of therapeutic and diagnostic research, enhancing properties like cellular uptake, stability against nucleases, and target binding affinity. nih.govencyclopedia.pub The standard method for creating these custom nucleic acid sequences is through phosphoramidite (B1245037) chemistry, where building blocks of modified nucleosides are sequentially added to a growing chain on a solid support. encyclopedia.pubmdpi.com
While direct studies incorporating 4-pyridinyl-β-D-ribofuranoside are not extensively documented, the principles for its use are well-established. A phosphoramidite derivative of 4-pyridinyl-β-D-ribofuranoside could be synthesized and used in automated DNA/RNA synthesizers. mdpi.comrsc.org The resulting modified oligonucleotide would feature the 4-pyridinyl group, which could impart specific functionalities. For instance, the nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor or a metal coordination site, potentially altering the local structure and stability of a DNA or RNA duplex. nih.gov Furthermore, the pyridinyl moiety can serve as a chemical handle for post-synthetic modifications, allowing for the attachment of labels, cross-linking agents, or other functional groups. nih.govencyclopedia.pub This approach is analogous to the use of convertible nucleosides, such as 4-(1,2,4-triazol-1-yl)-2-pyrimidon-1-yl-β-D-ribofuranoside, which are incorporated into RNA and later converted to other modified bases like 4-thiouridine. nih.gov
Incorporation into Supramolecular Assemblies and Nanomaterials
Supramolecular chemistry, which involves non-covalent interactions to form large, ordered structures, is a field where nucleoside analogs are of great interest. researchgate.netthno.org The self-assembly of molecules into well-defined nanomaterials is driven by forces such as hydrogen bonding, π-π stacking, and metal-ligand coordination. rsc.orgrsc.orgnih.gov
The 4-pyridinyl-β-D-ribofuranoside is well-suited for creating such assemblies. The ribose component offers multiple hydroxyl groups for extensive hydrogen bonding networks, similar to those observed in complex, flower-shaped superstructures formed by pyrimido[4,5-d]pyrimidine (B13093195) nucleosides. researchgate.net The aromatic pyridine ring can participate in π-stacking interactions, which are crucial for stabilizing nucleic acid structures and for organizing molecules in larger arrays. nih.gov
Crucially, the pyridyl group can act as a ligand for metal ions. This allows for the construction of discrete 2D and 3D supramolecular structures through coordination-driven self-assembly. nih.govnih.gov For example, research has shown that pyridyl-functionalized porphyrins can self-assemble into various nanostructures upon coordination with metal centers. nih.gov Similarly, β-D-Ribofuranoside, 4-pyridinyl could be used as a building block that self-assembles in the presence of appropriate metal ions (e.g., Pt(II), Pd(II)) to form metallo-organic nanostructures like cages, rhomboids, or hexagons. nih.gov These materials have potential applications in catalysis, sensing, and molecular recognition. nih.govyoutube.com
Development of Fluorescent and Affinity Probes for Biochemical Research
Fluorescent nucleobases that mimic natural DNA bases are powerful tools for investigating the structure, dynamics, and interactions of nucleic acids. acs.orgnih.gov The development of such probes often involves modifying the heterocyclic base to create a fluorophore. The pyridine ring in 4-pyridinyl-β-D-ribofuranoside is a component of many fluorescent compounds, suggesting its potential as a base for designing new probes. mdpi.com
While the intrinsic fluorescence of 4-pyridinyl-β-D-ribofuranoside may be modest, its structure can be elaborated. For example, extending the conjugation of the pyridine ring or creating a donor-acceptor system can significantly enhance fluorescence properties, including quantum yield and Stokes shift. tandfonline.com The fluorescence of such probes is often sensitive to the local environment, such as solvent polarity or viscosity, and can change upon binding to a target molecule, like a protein or a specific nucleic acid sequence. tandfonline.comnih.gov For instance, the fluorescence of some pyrimidine (B1678525) analogs increases upon hybridization to a complementary DNA strand, except when paired with a guanine (B1146940) base, which can quench the fluorescence through an electron transfer mechanism. acs.orgnih.gov
As an affinity probe, the 4-pyridinyl group can be used for its specific interaction capabilities. It can participate in hydrogen bonding and π-stacking within a protein's binding pocket. Furthermore, it can be functionalized with reactive groups to create covalent labels for identifying binding partners in complex biological mixtures.
Table 1: Properties of Selected Fluorescent Nucleoside Analogs This table presents data for related fluorescent nucleosides to illustrate the principles discussed. Data for β-D-Ribofuranoside, 4-pyridinyl is not available.
| Fluorescent Analog | Key Feature | Change in Fluorescence | Potential Application | Reference |
|---|---|---|---|---|
| Pyrimidopyrimidoindole (dCPPI) | Large Stokes Shift (119 nm) | Quenched by adjacent guanine (dG) | Probing DNA structure and dynamics | acs.org |
| Cationic Pyridinium (B92312) Naphthalimide | Intercalates into DNA | Fluorescence enhanced 16-fold when bound to DNA | Spectroscopic probe for nucleic acids | nih.gov |
| Phenylethynyldeoxyuridine | Molecular Rotor Properties | "Turn on" of fluorescence in duplex vs. single-strand | Interrogating nucleic acid structures | tandfonline.com |
| Pyrene-functionalized Triazole Uridine | Environmentally Sensitive | 9- to 23-fold fluorescence increase upon hybridization | DNA/RNA detection, SNP typing | nih.gov |
Applications in Synthetic Biology and Unnatural Nucleotide Chemistry
A major goal in synthetic biology is the expansion of the genetic alphabet by creating novel, unnatural base pairs (UBPs) that can be replicated and transcribed alongside the natural A-T and G-C pairs. nih.govnih.gov The creation of a UBP requires two new nucleosides that pair selectively with each other but not with the natural bases.
The 4-pyridinyl-β-D-ribofuranoside could potentially serve as one half of a UBP. Its pairing partner would need to be designed to form specific hydrogen bonds with the pyridine ring. Alternatively, pairing could be based on shape complementarity and hydrophobic interactions, a strategy that has proven successful for other UBPs. nih.gov For example, researchers have designed a hydrophobic base, 7-(2-thienyl)imidazo[4,5-b]pyridine (Ds), which pairs with another unnatural base, Pa. nih.gov
A close structural relative, 4-methylpyridin-2-one, was investigated as a component of a self-pairing UBP. While it did not self-pair as expected, it showed unique pairing promiscuity with natural bases, highlighting the subtle design challenges in this field. nih.gov The successful incorporation of an unnatural nucleoside like 4-pyridinyl-β-D-ribofuranoside into DNA would require its triphosphate form (4Py-rGTP) to be accepted as a substrate by DNA polymerases. This would open the door to creating semi-synthetic organisms with expanded genetic codes, capable of producing proteins with novel functionalities. nih.gov
Design of Enzyme Substrates or Inhibitors for Mechanistic and Structural Biology Studies (in vitro)
Nucleoside analogs are frequently used to study enzymes involved in nucleic acid metabolism or to act as inhibitors of their activity. youtube.com The compound β-D-Ribofuranoside, 4-pyridinyl is a structural isomer of nicotinamide (B372718) riboside (NR), a well-known precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ is a critical coenzyme for hundreds of redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. nih.gov
Given this structural similarity, 4-pyridinyl-β-D-ribofuranoside could be investigated as a substrate or inhibitor for enzymes in the NAD+ salvage pathway, such as nicotinamide riboside kinases (NRKs). It might act as a competitive inhibitor, binding to the active site but not being processed, or as an alternative substrate, leading to the formation of a toxic NAD+ analog. nih.govnih.gov Indeed, a related metabolite, 4-pyridone-3-carboxamide-1-β-d-ribonucleoside triphosphate (4PyTP), has been identified as accumulating in uremic patients, where it is formed from its precursor, 4Py-riboside. mdpi.com This demonstrates that pyridone-based ribosides can be processed by cellular enzymes.
In vitro enzyme inhibition assays are crucial for determining the mechanism of action. youtube.com By measuring enzyme kinetics in the presence of varying concentrations of 4-pyridinyl-β-D-ribofuranoside, one could determine its inhibitory constant (Kᵢ) and the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive). youtube.comnih.gov Such studies are fundamental to rational drug design and for developing tools to probe enzyme function. nih.gov
Photophysical Properties and Potential for Advanced Imaging (non-diagnostic)
The photophysical properties of a molecule—how it absorbs and emits light—determine its suitability for applications in fluorescence spectroscopy and imaging. nih.govacs.org Compounds containing pyridyl groups are known to possess interesting photophysical characteristics. nih.govnih.gov For instance, α,ω-di(4-pyridyl)polyenes exhibit fluorescence that is sensitive to solvent polarity and red-shifts upon protonation or N-alkylation. nih.gov
These properties are valuable for developing probes for non-diagnostic imaging in model systems. A fluorescent version of 4-pyridinyl-β-D-ribofuranoside could be used to visualize its uptake and localization within cells or to report on specific intracellular environments (e.g., pH, polarity) if its fluorescence is environmentally sensitive. nih.gov
Table 2: Potential Photophysical Characteristics of Pyridyl-Containing Probes This table outlines expected properties based on analogous compounds.
| Property | Expected Characteristic for a 4-Pyridinyl Riboside Probe | Rationale based on Analogs | Reference |
|---|---|---|---|
| Absorption (λabs) | UV range (~260-290 nm) | Typical for pyridyl and nucleoside structures. | nih.gov |
| Emission (λem) | UV to visible range, potentially solvatochromic | Emission of pyridyl compounds is often sensitive to solvent polarity. | nih.gov |
| Quantum Yield (ΦF) | Low to moderate; can be enhanced by structural modification or environmental restriction. | Unmodified aromatic systems can have low quantum yields; binding to targets can enhance brightness. | nih.gov |
| Sensitivity | Potential sensitivity to pH (protonation of pyridine N) and metal ions. | Protonation or coordination of the pyridyl nitrogen alters the electronic structure. | nih.gov |
Role in Rational Design of Chemical Probes for Cellular Processes (model systems)
The rational design of chemical probes allows for the precise interrogation of biological phenomena in living systems. nih.gov Nucleic acid-based probes, including those made from modified nucleosides, are particularly powerful for detecting specific analytes like mRNA or for acting as aptamers that bind to proteins or small molecules. nih.gov
β-D-Ribofuranoside, 4-pyridinyl can serve as a scaffold in the rational design of such probes. For example, it could be incorporated into a DNA or RNA aptamer to enhance binding to a specific protein target. The pyridinyl group could form key interactions within the target's binding site that are not possible with the canonical bases.
Furthermore, nucleoside analogs are used as probes to study metabolic pathways. In a study on the parasite Trypanosoma cruzi, various pyrimidine nucleoside analogs were used as chemical probes to monitor parasite DNA replication within host cells. nih.gov The probes are taken up by the parasite and incorporated into its DNA during replication, allowing for fluorescent visualization of proliferating parasites. nih.gov Similarly, 4-pyridinyl-β-D-ribofuranoside, if recognized by the parasite's metabolic machinery, could be developed into a probe for studying its pyrimidine salvage pathway, a potential drug target. The design of such probes requires a deep understanding of the target enzyme or pathway to create a molecule that will be specifically recognized and processed. nih.govacs.org
Future Research Directions and Unexplored Avenues
Exploration of Novel and Efficient Synthetic Pathways
The development of new and efficient synthetic methodologies is paramount to advancing the study of β-D-Ribofuranoside, 4-pyridinyl and its derivatives. Future research will likely focus on overcoming the limitations of traditional multi-step chemical syntheses, which can be time-consuming and generate significant waste. researchgate.net
A promising avenue lies in the realm of enzymatic and chemoenzymatic synthesis . nih.govnih.gov The use of enzymes, such as nucleoside phosphorylases, can offer high regio- and stereoselectivity under mild reaction conditions, thereby streamlining the synthesis process. researchgate.netnih.gov For instance, whole-cell biocatalysts co-expressing purine (B94841) and pyrimidine (B1678525) nucleoside phosphorylases have been successfully employed for the synthesis of various nucleosides. nih.gov Exploring the substrate specificity of these enzymes for 4-substituted pyridines could lead to a direct and environmentally benign route to β-D-Ribofuranoside, 4-pyridinyl.
Furthermore, the synthesis of C-nucleoside analogues, where the base is connected to the sugar via a C-C bond, has been achieved using palladium-mediated coupling reactions like the Heck reaction. nih.gov Investigating similar strategies for the synthesis of β-D-Ribofuranoside, 4-pyridinyl could provide access to a new class of analogues with potentially enhanced metabolic stability.
The development of one-pot synthesis protocols, combining several reaction steps without the need for intermediate purification, will also be a key focus. Such approaches, potentially microwave-assisted, can significantly improve efficiency and reduce costs, making the compound more accessible for extensive research. mdpi.com
Advanced Computational Prediction of Reactivity and Interactions
Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone. For β-D-Ribofuranoside, 4-pyridinyl, advanced computational studies will be instrumental in predicting its reactivity and interactions with biological targets.
Density Functional Theory (DFT) has been effectively used to analyze the vibrational spectra and structural features of related molecules like methyl-β-D-ribofuranoside. researchgate.netohio.edunih.gov Applying DFT calculations to β-D-Ribofuranoside, 4-pyridinyl can provide a detailed understanding of its electronic structure, bond characteristics, and vibrational modes. This information is crucial for interpreting spectroscopic data and understanding its intrinsic reactivity.
Molecular Dynamics (MD) simulations are another powerful tool to explore the conformational landscape and dynamic behavior of β-D-Ribofuranoside, 4-pyridinyl in different environments, such as in solution or interacting with a protein binding site. nih.govresearchgate.netrsc.orgyoutube.com MD simulations can predict how the molecule interacts with water, ions, and biological macromolecules, offering insights into its potential as a drug candidate or a molecular probe. For example, simulations have been used to study the behavior of pyridine-based agonists for Protein Kinase C in a membrane environment. nih.gov Similar studies on β-D-Ribofuranoside, 4-pyridinyl could elucidate its interactions with target enzymes or receptors.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a highly accurate description of the molecule's behavior in a complex biological system. nih.gov These methods treat the most critical part of the system (e.g., the ligand and the active site of an enzyme) with high-level quantum mechanics, while the rest of the system is described with more computationally efficient molecular mechanics. This approach can be used to model enzymatic reactions or to accurately predict binding affinities. nih.gov
| Computational Method | Application for β-D-Ribofuranoside, 4-pyridinyl | Key Insights |
| Density Functional Theory (DFT) | Electronic structure calculation, vibrational spectra analysis. | Reactivity, bond stability, interpretation of IR and Raman spectra. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics in solution and with biomolecules. | Conformational preferences, interaction patterns, binding free energies. |
| QM/MM | Modeling of interactions and reactions in enzyme active sites. | Detailed mechanistic insights, accurate prediction of binding modes. |
Integration into Complex Biological Systems for Fundamental Mechanistic Understanding
A key area of future research will be the integration of β-D-Ribofuranoside, 4-pyridinyl into complex biological systems to unravel fundamental mechanistic processes. Pyridine (B92270) nucleotides are known to play a wide variety of pivotal roles in cellular functions beyond their traditional role as coenzymes in redox reactions. nih.gov They are involved in maintaining redox status, cell signaling, and even cell survival and death. nih.govnih.gov
By designing and synthesizing derivatives of β-D-Ribofuranoside, 4-pyridinyl that act as molecular probes, researchers can investigate the function of specific enzymes or pathways. For example, incorporating a fluorescent tag or a photo-crosslinking group could allow for the identification of binding partners and the visualization of its localization within cells.
Furthermore, understanding how this synthetic nucleoside is metabolized and integrated into cellular pathways can provide valuable information. This includes studying its interaction with kinases, phosphorylases, and other enzymes involved in nucleotide metabolism. nih.gov The integration of 3D structural information from techniques like X-ray crystallography or cryo-electron microscopy with systems biology approaches can provide a comprehensive picture of how β-D-Ribofuranoside, 4-pyridinyl perturbs cellular networks. researchgate.net
Discovery of Undiscovered Biochemical Roles for Pyridine Nucleosides
The known functions of pyridine nucleotides are extensive, ranging from their roles as coenzymes in metabolic reactions to their involvement as substrates for enzymes like PARPs and sirtuins, which are crucial for DNA repair and transcriptional regulation. nih.govnih.gov However, it is likely that many biochemical roles for pyridine nucleosides remain undiscovered.
Future research on β-D-Ribofuranoside, 4-pyridinyl and its analogues could lead to the discovery of novel biological activities. For instance, these compounds could be screened for their ability to modulate the activity of newly identified enzymes or signaling pathways. The structural diversity that can be achieved through chemical synthesis provides a rich pool of molecules for high-throughput screening campaigns. biorxiv.org
The biosynthesis of natural products containing pyridine rings is an area of active investigation. ohio.edunih.gov Studying how microorganisms synthesize such compounds can provide clues to novel enzymatic functions and metabolic pathways that could be targeted by synthetic analogues like β-D-Ribofuranoside, 4-pyridinyl.
| Functional Class | Known Roles of Pyridine Nucleotides | Potential for β-D-Ribofuranoside, 4-pyridinyl |
| Coenzymes | Electron carriers in redox reactions (e.g., NAD+/NADH). nih.gov | Probing or inhibiting dehydrogenase activity. |
| Signaling Molecules | Precursors for second messengers like cADPr. nih.govresearchgate.net | Modulating calcium signaling pathways. |
| Enzyme Substrates | Substrates for PARPs and sirtuins. nih.govnih.gov | Developing inhibitors for cancer or aging-related diseases. |
| Redox Regulators | Maintaining cellular redox balance. nih.gov | Investigating its impact on oxidative stress. |
Development of Next-Generation Analytical and Spectroscopic Characterization Techniques
The comprehensive characterization of β-D-Ribofuranoside, 4-pyridinyl and its interactions with biological systems will require the development and application of next-generation analytical and spectroscopic techniques.
Advanced mass spectrometry (MS) methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the sensitive and specific detection and quantification of nucleoside analogues in complex biological matrices. nih.govprotocols.iotandfonline.com Future developments could focus on improving ionization efficiency and fragmentation analysis to gain more detailed structural information.
Cryo-electron microscopy (cryo-EM) is a rapidly evolving technique that allows for the high-resolution structural determination of protein complexes in their near-native state. nih.govnih.govelifesciences.orgucl.ac.ukamericanpeptidesociety.org The use of cryo-EM to study the complex between β-D-Ribofuranoside, 4-pyridinyl and its target proteins can provide unprecedented insights into its binding mode and the conformational changes it induces. nih.govamericanpeptidesociety.org
Advanced spectroscopic techniques like two-dimensional infrared (2D-IR) spectroscopy and femtosecond transient absorption spectroscopy can provide real-time information about the dynamics of molecular interactions and reactions. nih.gov Applying these techniques to β-D-Ribofuranoside, 4-pyridinyl could reveal the intricate details of its interactions with target molecules on a femtosecond to picosecond timescale.
Interdisciplinary Research with Emerging Fields in Chemical Science
The future of research on β-D-Ribofuranoside, 4-pyridinyl will greatly benefit from interdisciplinary collaborations with emerging fields in chemical science.
In materials science , pyridine-containing compounds are being explored for their use in metal-organic frameworks (MOFs) and optoelectronic devices. mdpi.com The unique structure of β-D-Ribofuranoside, 4-pyridinyl, with its combination of a heterocyclic base and a chiral sugar moiety, could be exploited to create novel materials with interesting properties, such as for chiral separations or as components of biosensors.
Chemical biology is a field that uses chemical tools to study and manipulate biological systems. chemscene.com β-D-Ribofuranoside, 4-pyridinyl can serve as a scaffold for the development of chemical probes to investigate a wide range of biological questions. For example, by attaching "click" chemistry handles, it can be used for activity-based protein profiling to identify its cellular targets.
The field of supramolecular chemistry , which studies the non-covalent interactions between molecules, offers another exciting avenue for research. The hydrogen bonding capabilities of the ribose sugar and the pyridine ring could be utilized to design self-assembling systems with potential applications in drug delivery or nanotechnology.
By embracing these future research directions, the scientific community can unlock the full potential of β-D-Ribofuranoside, 4-pyridinyl, leading to new discoveries and innovations across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing β-D-Ribofuranoside, 4-pyridinyl derivatives with high stereochemical purity?
- Methodological Answer : Synthesis typically involves coupling 4-pyridinyl precursors with protected ribofuranosyl donors. For example, 2,3,5-tri-O-benzyl-D-ribofuranosyl chloride can react with iodinated pyrrole derivatives under controlled conditions to form the glycosidic bond . Alkylation strategies, such as lithiation of 4-picoline followed by reaction with brominated intermediates (e.g., 1-bromo-3-chloropropane), are also effective for introducing pyridinyl moieties . Protecting groups (e.g., acetyl or benzyl) are critical to preserve stereochemistry, and their removal requires sequential deprotection steps (e.g., BBr₃ for benzyl groups) .
Q. Which spectroscopic techniques are most effective for characterizing β-D-Ribofuranoside, 4-pyridinyl compounds?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming stereochemistry and glycosidic bond formation (e.g., H and C NMR for coupling constants and anomeric proton identification) . High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups like acetate or benzyl ethers . Polarimetry or circular dichroism (CD) may supplement structural analysis for chiral centers .
Q. How should β-D-Ribofuranoside, 4-pyridinyl derivatives be stored to prevent decomposition?
- Methodological Answer : Store under anhydrous conditions in inert atmospheres (e.g., argon) at -20°C to minimize hydrolysis of the glycosidic bond. Desiccants like silica gel are recommended for long-term storage. Avoid exposure to light, as UV radiation can degrade pyridinyl aromatic systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of β-D-Ribofuranoside, 4-pyridinyl analogs?
- Methodological Answer : Discrepancies often arise from variations in isomer purity, solvent systems, or assay conditions. For example, unreacted starting materials or diastereomers can skew bioactivity results. Use preparative HPLC or chiral chromatography to isolate enantiomers . Validate biological assays with orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) and control for batch-to-batch variability in compound synthesis .
Q. What strategies optimize the incorporation of β-D-Ribofuranoside, 4-pyridinyl moieties into RNA for site-specific labeling?
- Methodological Answer : Copper-free "click chemistry" (e.g., strain-promoted azide-alkyne cycloaddition) minimizes RNA damage. Pre-functionalize the ribofuranosyl group with azide or alkyne tags before coupling to pyridinyl derivatives. Use in vitro transcription with modified nucleotides or post-synthetic labeling via enzymatic ligation . Confirm site specificity using MALDI-TOF MS or next-generation sequencing .
Q. How can pharmacokinetic (PK) challenges of β-D-Ribofuranoside, 4-pyridinyl derivatives be addressed in vivo?
- Methodological Answer : Radiolabel the pyridinyl ring with C or H for tracing metabolite pathways. For quantitative analysis, employ LC-MS/MS with deuterated internal standards. To improve bioavailability, consider prodrug strategies (e.g., acetylated ribose) or nanoparticle encapsulation. Monitor renal clearance and hepatic metabolism using microdialysis or tissue homogenate assays .
Q. What analytical methods are suitable for separating and quantifying β-D-Ribofuranoside, 4-pyridinyl isomers?
- Methodological Answer : Chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC effectively resolve enantiomers. For diastereomers, use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Validate quantification via UV-Vis at 260 nm (pyridinyl absorption) or tandem mass spectrometry .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for β-D-Ribofuranoside, 4-pyridinyl synthesis?
- Methodological Answer : Yield variability often stems from reaction conditions (e.g., temperature, catalyst loading). For example, microwave-assisted synthesis (50–100°C, 10–30 min) can improve efficiency compared to traditional heating . Optimize stoichiometry of the ribofuranosyl donor and pyridinyl acceptor (typically 1.2:1 molar ratio). Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions at maximal conversion .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
